
3-(Fluorosulfonyl)propanoic acid
Overview
Description
This functional group imparts strong electron-withdrawing properties, enhancing acidity and reactivity compared to unsubstituted propanoic acid.
Preparation Methods
Preparation Methods of 3-(Fluorosulfonyl)propanoic Acid
Direct Fluorosulfonylation via Visible-Light-Driven Radical Pathways
A recent advancement in the synthesis of fluorosulfonyl compounds involves visible-light-mediated radical generation of fluorosulfonyl radicals from chlorosulfonyl fluoride. This method can be adapted for the synthesis of this compound derivatives by radical addition to alkenes or related substrates.
- An Iridium(III) photocatalyst under visible light excitation undergoes single-electron transfer with chlorosulfonyl fluoride to generate the fluorosulfonyl radical.
- The radical adds to an alkene precursor, forming a carbon-centered radical intermediate.
- This intermediate undergoes further single-electron transfer and proton loss to yield the fluorosulfonylated product.
- Alternatively, direct radical substitution with chlorosulfonyl fluoride can form a chloride intermediate that eliminates HCl to give the final fluorosulfonyl product.
This method provides a mild and efficient route to install the -SO2F group on a propanoic acid framework when starting from appropriate alkene precursors (e.g., allyl carboxylic acids).
Copper-Promoted Hydrocarboxylation of Ethenesulfonyl Fluoride
Another synthetic route involves copper oxide (CuO)-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (vinyl sulfonyl fluoride). This reaction proceeds under mild conditions in acetonitrile solvent at 80 °C with an inert atmosphere.
- A mixture of carboxylic acid (1.0 mmol), CuO (1.0 equivalent), and ethenesulfonyl fluoride (2.0 equivalents) is stirred in anhydrous acetonitrile at 80 °C for 18–22 hours.
- The reaction yields 2-(fluorosulfonyl)ethyl carboxylates, which can be hydrolyzed or further transformed to yield this compound derivatives.
- Addition of a photocatalyst such as Ru(bipyridine)3(PF6)2 can improve yields for certain substrates.
This method is notable for its operational simplicity and broad substrate scope, allowing the preparation of fluorosulfonylated propanoic acid analogs from simple carboxylic acids and ethenesulfonyl fluoride.
Sulfuryl Fluoride-Free Synthesis Using Imidazole-Based Fluorosulfonyl Transfer Reagents
A safer and scalable alternative to sulfuryl fluoride (SO2F2) gas involves the use of stable fluorosulfonyl imidazole reagents (e.g., 1-(fluorosulfonyl)-3-methyl-1H-imidazole trifluoromethanesulfonate).
- The fluorosulfonyl imidazole reagent is prepared by reaction of imidazole derivatives with fluorosulfonylating agents.
- This reagent transfers the fluorosulfonyl group to phenolic or carboxylic acid substrates under mild conditions with a base such as triethylamine.
- The reaction proceeds rapidly (30–90 minutes) and yields fluorosulfonylated products in high purity.
- This method avoids handling gaseous sulfuryl fluoride and is suitable for sensitive and complex molecules.
While primarily demonstrated for phenols, this strategy can be adapted for propanoic acid derivatives to yield this compound analogs.
Comparative Summary of Preparation Methods
Methodology | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Visible-Light-Driven Radical Fluorosulfonylation | Chlorosulfonyl fluoride, Ir(III) photocatalyst, visible light | Mild conditions, radical pathway, selective | Requires photocatalyst, specialized setup |
Copper-Promoted Hydrocarboxylation | CuO, ethenesulfonyl fluoride, carboxylic acids, acetonitrile, 80 °C | Operationally simple, broad substrate scope | Longer reaction time, moderate temperatures |
Imidazole-Based Fluorosulfonyl Transfer | Fluorosulfonyl imidazole reagent, triethylamine, acetonitrile | Safer, no gaseous reagents, fast reaction | Preparation of reagent required, limited scope |
Research Findings and Data
Reaction Yields and Conditions
Mechanistic Insights
- The visible-light method proceeds via radical intermediates generated by single-electron transfer, enabling selective fluorosulfonyl radical addition.
- Copper catalysis facilitates nucleophilic addition of carboxylates to ethenesulfonyl fluoride, forming fluorosulfonylated esters that can be hydrolyzed.
- Imidazole-based reagents act as electrophilic fluorosulfonyl donors, transferring the -SO2F group via nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
3-(Fluorosulfonyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonyl group.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl derivatives, and various substituted propanoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Fluorosulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 3-(Fluorosulfonyl)propanoic acid involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying enzyme activity and studying protein function .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituents are summarized below:
Key Observations :
- Electron-Withdrawing Effects: Sulfonyl (-SO₂) and fluorosulfonyl groups increase acidity (pKa ~1–2) compared to amino (-NH) or hydroxyphenyl groups (pKa ~4–5) .
- Bioactivity: Amino-substituted derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit anticancer activity (e.g., 50% reduction in A549 cell viability) and antioxidant properties (DPPH radical scavenging) . Sulfonamide/sulfonyl analogs are primarily used as pharmaceutical intermediates .
- Synthetic Accessibility: 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid is synthesized via Friedel-Crafts reactions and catalytic hydrogenation (60% yield) , while sulfonamide derivatives often require sulfonation or fluorination steps.
Anticancer and Antimicrobial Properties
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Compounds 12, 20–22, and 29 inhibit A549 lung cancer cell migration and viability (IC₅₀ ~50%) while showing low cytotoxicity in noncancerous Vero cells . Their activity is attributed to the 4-hydroxyphenyl group enabling hydrogen bonding with biological targets .
Metabolic and Antioxidant Pathways
- 3-(3′-Hydroxyphenyl)propanoic Acid: A microbial catabolite of polyphenols, it undergoes further conjugation (e.g., sulfation, glucuronidation) and dehydroxylation .
- Antioxidant Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compound 20) show potent DPPH radical scavenging, linked to the phenolic -OH group .
Physicochemical Properties
- Lipophilicity: Sulfonyl/sulfonamide derivatives (LogP ~1.5–2.0) are more lipophilic than hydroxy- or amino-substituted analogs (LogP ~0.5–1.5), influencing membrane permeability .
- Acidity: Fluorosulfonyl and sulfonyl groups lower pKa significantly (e.g., 3-(Phenylsulfonyl)propanoic acid pKa ~1.5) compared to 3-(3′-hydroxyphenyl)propanoic acid (pKa ~4.5) .
Biological Activity
3-(Fluorosulfonyl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorosulfonyl group allows for interactions with biological targets, similar to traditional carboxylic acid-based drugs. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular structure includes a propanoic acid backbone substituted with a fluorosulfonyl group, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to:
- Enzyme Inhibition : The compound may inhibit enzyme activity by modifying active sites.
- Receptor Modulation : It could alter receptor functions, potentially affecting signaling pathways.
Biological Activity Overview
Research indicates that compounds containing fluorosulfonyl groups exhibit significant biological activity. Notably, studies have shown that:
- Inhibition of Enzymatic Activity : The compound has demonstrated potential in inhibiting specific enzymes involved in metabolic pathways.
- Therapeutic Applications : It is being explored for its therapeutic applications in treating inflammatory conditions and possibly other diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Enzyme Interaction Studies :
- A study revealed that this compound effectively inhibited certain hydrolases, suggesting its role as a potential therapeutic agent in conditions where these enzymes are overactive.
- Cellular Assays :
-
Comparative Analyses :
- Comparative studies with structurally similar compounds showed that the presence of the fluorosulfonyl group significantly enhances biological activity compared to non-fluorinated analogs.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Fluorosulfonyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reacting fluorosulfonyl chloride with a propanoic acid derivative under controlled conditions. A base such as triethylamine is often used to neutralize byproducts like HCl. For example, similar sulfonylations (e.g., trifluoromethylsulfonyl chloride reactions) are conducted at 0–25°C in anhydrous solvents like dichloromethane or THF . Yield optimization may require adjusting stoichiometry, reaction time (4–24 hours), and purification via recrystallization or chromatography.
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm fluorosulfonyl group integration and proton environments.
- Mass Spectrometry : High-resolution LC-MS or GC-MS to verify molecular weight and fragmentation patterns (e.g., [M-H] ion analysis) .
- FT-IR : Peaks near 1350–1200 cm (S=O stretching) and 700–600 cm (C-F bonds) .
Q. What are the reactivity trends of this compound under acidic, basic, or nucleophilic conditions?
- Methodological Answer : The fluorosulfonyl group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, thiols). In basic conditions, the carboxylic acid may deprotonate, forming a carboxylate that participates in SN2 reactions. Acidic conditions can protonate the sulfonyl oxygen, increasing leaving-group ability. Stability studies should assess hydrolysis rates in aqueous buffers (pH 1–14) .
Advanced Research Questions
Q. How does this compound interact with biological macromolecules, and what methodologies are used to study these interactions?
- Methodological Answer : The compound may inhibit enzymes via covalent binding to active-site nucleophiles (e.g., serine hydrolases). Techniques include:
- Isothermal Titration Calorimetry (ITC) : To measure binding affinity.
- X-ray Crystallography : For structural insights into protein-ligand interactions.
- Fluorescence Quenching Assays : To monitor conformational changes in enzymes .
Q. What are the mechanistic pathways for the reaction of this compound with nucleophiles, and how do substituents influence reactivity?
- Methodological Answer : The fluorosulfonyl group acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (SNAr) or Michael additions. For example, in SNAr, nucleophiles (e.g., amines) attack the electron-deficient aromatic ring adjacent to the sulfonyl group. Computational studies (DFT calculations) can model transition states and predict regioselectivity .
Q. Which advanced analytical methods are critical for quantifying trace impurities or metabolites of this compound in complex matrices?
- Methodological Answer :
- UHPLC-MS/MS : For high-sensitivity quantification in biological fluids (e.g., urine, plasma).
- Isotopic Labeling : Use - or -labeled analogs as internal standards.
- Metabolite Profiling : HRAM (High-Resolution Accurate Mass) spectrometry to identify phase I/II metabolites, such as sulfated or glucuronidated derivatives .
Properties
IUPAC Name |
3-fluorosulfonylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHPZZWFBGNHNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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